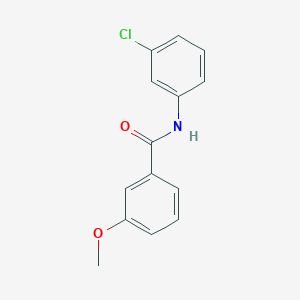
N-(3-chlorophenyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-chlorophenyl group and a 3-methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3-methoxybenzamide typically involves the reaction of 3-chlorobenzoic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, employing continuous flow reactors for better control of reaction parameters, and utilizing automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-chlorophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzaldehyde.
Reduction: Formation of 3-chloroaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-chlorophenyl)-3-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and to develop new therapeutic agents.
Medicine: Benzamide derivatives, including this compound, are explored for their pharmacological properties
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- Benzamide, N-(3-chlorophenyl)-3-fluoro-
- Benzamide, N-(3-chlorophenyl)-3-bromo-
- Benzamide, N-(3-chlorophenyl)-3-nitro-
Comparison:
- Benzamide, N-(3-chlorophenyl)-3-fluoro- has a fluorine atom instead of a methoxy group, which can influence its reactivity and biological activity.
- Benzamide, N-(3-chlorophenyl)-3-bromo- contains a bromine atom, making it more reactive in substitution reactions compared to the methoxy derivative.
- Benzamide, N-(3-chlorophenyl)-3-nitro- has a nitro group, which can be reduced to an amine, providing different chemical and biological properties.
Uniqueness: The presence of the methoxy group in N-(3-chlorophenyl)-3-methoxybenzamide imparts unique electronic and steric properties, making it distinct from its analogs. This can affect its solubility, reactivity, and interaction with biological targets.
Propiedades
Número CAS |
91612-04-3 |
|---|---|
Fórmula molecular |
C14H12ClNO2 |
Peso molecular |
261.7 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17) |
Clave InChI |
ZJTFEWWZCZJCIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



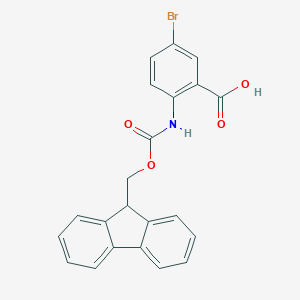
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
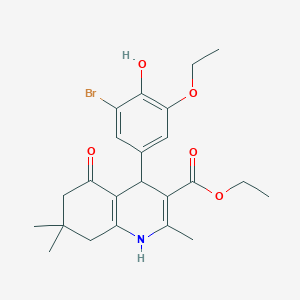
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)

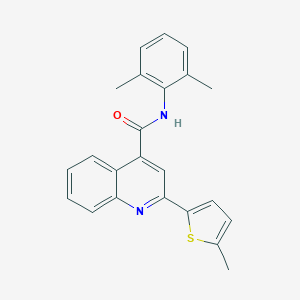
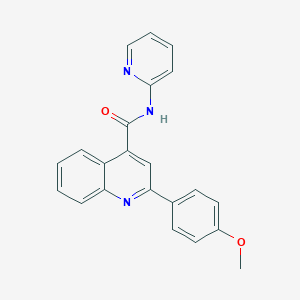
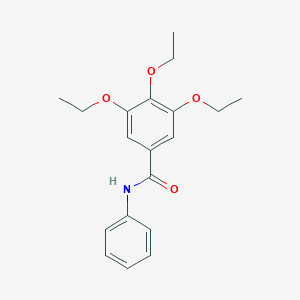

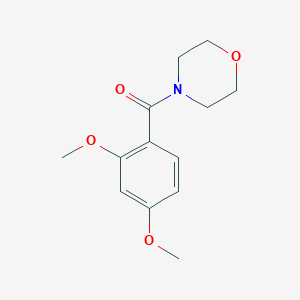
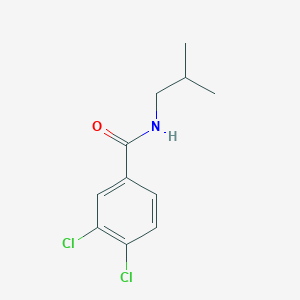
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
